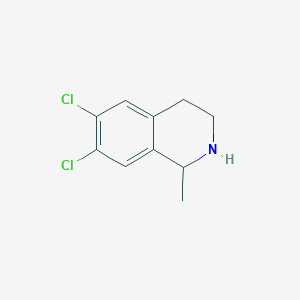

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline

Descripción general

Descripción

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is a chemical compound with the molecular formula C10H11Cl2N. It belongs to the class of tetrahydroisoquinolines, which are known for their diverse biological activities. This compound is characterized by the presence of two chlorine atoms at the 6th and 7th positions and a methyl group at the 1st position on the tetrahydroisoquinoline skeleton .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the Pictet-Spengler reaction, which is a well-known method for constructing tetrahydroisoquinoline derivatives. The reaction involves the condensation of a phenylethylamine derivative with an aldehyde or ketone in the presence of an acid catalyst. For this specific compound, the starting materials are 6,7-dichloro-3,4-dihydroxybenzaldehyde and 1-methyl-1,2,3,4-tetrahydroisoquinoline .

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the reaction .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinoline derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Quinoline derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted tetrahydroisoquinoline derivatives.

Aplicaciones Científicas De Investigación

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mecanismo De Acción

The mechanism of action of 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways:

Neuroprotective Effects: The compound has been shown to reduce oxidative stress and inhibit the activity of caspases, which are involved in apoptosis.

Neurotoxic Effects: At higher concentrations, it can induce neurotoxicity by altering dopamine metabolism and affecting the function of dopaminergic neurons.

Comparación Con Compuestos Similares

Salsolinol (6,7-dihydroxy-1-methyl-1,2,3,4-tetrahydroisoquinoline): Known for its neurotoxic and neuroprotective properties.

1-Methyl-1,2,3,4-tetrahydroisoquinoline: An endogenous amine with neuroprotective potential.

6,8-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline: A similar compound with chlorine atoms at different positions.

Uniqueness: 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chlorine atoms at the 6th and 7th positions enhances its reactivity and potential for various chemical transformations .

Actividad Biológica

6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline (CAS Number: 249624-76-8) is a compound belonging to the tetrahydroisoquinoline family, which has garnered attention for its potential biological activities. This article synthesizes findings from diverse research studies to provide a comprehensive overview of its biological activity, including antibacterial, antiviral, neuroprotective, and anticancer properties.

Chemical Structure and Properties

- Molecular Formula : C10H12Cl2N

- Molecular Weight : 216.10 g/mol

- CAS Number : 249624-76-8

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated a minimum inhibitory concentration (MIC) ranging from 40 to 50 µg/mL against pathogens such as Enterococcus faecalis, Pseudomonas aeruginosa, Salmonella typhi, and Klebsiella pneumoniae. The compound's inhibition zones were comparable to those of standard antibiotics like ceftriaxone .

Antiviral Activity

The compound has also shown promise in antiviral applications. A study on novel heterocyclic compounds derived from tetrahydroisoquinoline revealed that certain derivatives effectively suppressed the replication of SARS-CoV-2 in vitro. Specifically, one derivative exhibited an EC50 of 3.15 µM with a selective index exceeding 63.49, indicating potent antiviral activity . This suggests that modifications to the tetrahydroisoquinoline structure can enhance its bioactivity against viral infections.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored through various analogs. Studies have indicated that certain derivatives can exhibit neuroprotective effects against neurotoxicity induced by oxidative stress in neuronal cell lines. For example, hydroxyl-substituted derivatives showed enhanced neuroprotective activity compared to their unsubstituted counterparts . This points to the potential for developing therapeutic agents for neurodegenerative diseases like Parkinson's.

Anticancer Activity

The anticancer properties of this compound have been evaluated against several cancer cell lines. In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7), prostate cancer (PC3), and hepatocellular carcinoma (HepG2) cell lines. The IC50 values for various derivatives ranged from 2.29 µM to over 20 µM depending on the specific structural modifications made to the tetrahydroisoquinoline core .

Table 1: Anticancer Activity of Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 | 9.71 |

| Compound B | HepG2 | 12.41 |

| Compound C | PC3 | 2.29 |

| Compound D | HCT-116 | 20.19 |

Análisis De Reacciones Químicas

Benzyl Protection of the Amine Group

This reaction introduces a benzyl group to the nitrogen atom, enhancing stability for subsequent transformations. The process involves nucleophilic substitution under basic conditions:

Reaction Conditions

-

Substrate : 6,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

-

Reagents : Benzyl bromide, potassium carbonate (base), DMF (solvent)

-

Temperature : 0°C

-

Yield : 86%

The benzyl group protects the secondary amine, forming 2-benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline , which prevents unwanted side reactions during subsequent steps .

Carboxylation via Directed Lithiation

The chlorine substituents direct regioselective deprotonation, enabling carboxylation at the 6-position:

Reaction Conditions

-

Substrate : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline

-

Reagents : Butyllithium, TMEDA (chelating agent), CO₂

-

Solvent : Tetrahydrofuran (THF)

-

Product : 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride

Butyllithium deprotonates the aromatic ring at the position ortho to the chlorine substituents, followed by carboxylation with CO₂. This step is critical for introducing functional groups for further derivatization .

Catalytic Hydrogenation for Debenzylation

The benzyl group is removed via hydrogenolysis, restoring the free amine:

Reaction Conditions

-

Catalyst : Palladium on carbon (Pd/C)

-

Solvent : Methanol or ethanol

-

Acid : Hydrochloric acid (HCl)

-

Pressure : 1–3 atm H₂

-

Yield : Quantitative

This step generates 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid hydrochloride , a key intermediate for pharmaceutical applications .

Comparative Reactivity of Halogenated Analogs

The chlorine substituents significantly alter reactivity compared to non-halogenated or differently substituted tetrahydroisoquinolines:

| Reaction Type | 6,7-Dichloro Derivative | Non-Halogenated Analog |

|---|---|---|

| Nucleophilic Aromatic Substitution | Limited due to deactivating Cl groups | More feasible with electron-donating groups |

| Electrophilic Substitution | Directed to positions meta/para to Cl substituents | Dominated by ring electronics and sterics |

| Oxidation | Stabilizes intermediates via electron withdrawal | Prone to overoxidation |

Propiedades

IUPAC Name |

6,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Cl2N/c1-6-8-5-10(12)9(11)4-7(8)2-3-13-6/h4-6,13H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAYNZVRURWKODV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201217903 | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

249624-76-8 | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=249624-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6,7-Dichloro-1,2,3,4-tetrahydro-1-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201217903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.